molecular formula C21H16N4O2S B6489558 5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358222-65-7

5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6489558
CAS No.: 1358222-65-7
M. Wt: 388.4 g/mol
InChI Key: KCCFZTBTVMFJPT-UHFFFAOYSA-N
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Description

The compound 5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. Key structural attributes include:

  • Position 5: Functionalized with a (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl group, which introduces steric bulk and modulates electronic properties through the oxazole ring .

Its synthesis likely follows routes analogous to pyrazolo-pyrazinone derivatives, involving cyclocondensation or cross-coupling reactions .

Properties

IUPAC Name

5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S/c1-14-17(22-20(27-14)15-6-3-2-4-7-15)13-24-9-10-25-18(21(24)26)12-16(23-25)19-8-5-11-28-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCFZTBTVMFJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4OSC_{19}H_{18}N_4OS, with a molecular weight of approximately 358.44 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core substituted with oxazole and thiophene moieties, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biological pathways. The oxazole ring is known to engage with enzymes and receptors, modulating their activity. Preliminary studies suggest that the compound may act as an inhibitor for certain kinases involved in cancer progression and inflammation.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, a study on pyrazolopyridine derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that the pyrazolo[1,5-a]pyrazine scaffold may be crucial for this activity. The presence of the oxazole and thiophene groups could enhance the interaction with biological targets involved in tumor growth and metastasis.

Antimicrobial Activity

In vitro studies have shown that compounds structurally related to this compound exhibit antimicrobial properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo[1,5-a]pyrazine core can significantly influence potency and selectivity. For instance:

Substituent Effect on Activity
Methyl at position 5Increases anticancer potency
Thiophene at position 2Enhances antimicrobial activity
Oxazole linkageCritical for enzyme interaction

Case Studies

  • Antiviral Activity Against Enteroviruses : A series of pyrazolopyridine derivatives were evaluated for their antiviral properties against enteroviruses such as poliovirus and coxsackievirus B3. Compounds with similar structural features showed selective inhibition of viral replication, indicating a potential pathway for further exploration.
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that while some derivatives exhibited high potency against cancer cell lines (e.g., MCF7), they also displayed varying degrees of cytotoxic effects on normal cells. This highlights the importance of balancing efficacy with safety in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents at Key Positions Molecular Weight Key Properties/Applications Reference(s)
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2: Thiophen-2-yl; 5: (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl 403.43 g/mol N/A (structural focus)
2-(1,3-Benzodioxol-5-yl)-5-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl} analog (G825-0314) Pyrazolo[1,5-a]pyrazin-4-one 2: 1,3-Benzodioxol-5-yl; 5: [2-(2,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 472.49 g/mol Screening compound; potential CNS activity
7-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl} analog (BI70545) Pyrazolo[1,5-d][1,2,4]triazin-4-one 7: Sulfanyl-linked oxazole; 2: Thiophen-2-yl 421.50 g/mol Kinase inhibition candidate
5-Phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK55) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 2: Thiophen-2-yl; 5: Phenyl ~300 g/mol (est.) Anticancer/antimicrobial research
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenyl analog Pyrazolo[1,5-a]pyrazin-4-one 3: Hydroxymethyl; 5: [5-Methyl-1,3,4-oxadiazol-2-yl]methyl; 2: Phenyl 337.33 g/mol Bioactive screening (HTS026476)

Key Observations:

Sulfanyl-linked derivatives (e.g., BI70545) introduce flexibility and sulfur-mediated interactions, which may improve target binding .

Substituent Effects: Thiophen-2-yl vs. Benzodioxol: The thiophene group (target compound) offers electron-rich aromaticity, whereas benzodioxol (G825-0314) enhances metabolic stability via steric shielding . Oxazole vs.

Physicochemical Properties :

  • Higher molecular weights (e.g., G825-0314 at 472.49 g/mol) correlate with reduced bioavailability, necessitating formulation optimization .
  • The hydroxymethyl analog’s lower molecular weight (337.33 g/mol) suggests improved membrane permeability .

Synthetic Accessibility: Derivatives with methoxy groups (e.g., G825-0314) require multi-step protection/deprotection strategies, increasing synthetic complexity . Sulfanyl-linked analogs (BI70545) may employ Mitsunobu or nucleophilic substitution reactions .

Research Findings and Implications

  • Computational Modeling : Density-functional theory (DFT) studies (e.g., Colle-Salvetti method) could predict electronic properties and reactivity, aiding in rational design .
  • Crystallography : Tools like SHELXL and ORTEP-3 enable precise structural validation, critical for structure-activity relationship (SAR) studies .

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